molecular formula C21H19FN2O3S B4030384 4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide

4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide

Cat. No.: B4030384
M. Wt: 398.5 g/mol
InChI Key: BXPLCTHDRIUKJF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, a phenoxypropanoyl group, and a thiophene carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-methylthiophene.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between 2-bromo-3-methylthiophene and 4-fluorophenylboronic acid in the presence of a palladium catalyst.

    Attachment of the Phenoxypropanoyl Group: The phenoxypropanoyl group can be attached through an acylation reaction using 2-phenoxypropanoic acid and a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine, such as methylamine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    4-(4-Methylphenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide: Similar structure with a methyl group instead of fluorine.

    4-(4-Bromophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 4-(4-Fluorophenyl)-5-methyl-2-[(2-phenoxypropanoyl)amino]thiophene-3-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-2-(2-phenoxypropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-12(27-16-6-4-3-5-7-16)20(26)24-21-18(19(23)25)17(13(2)28-21)14-8-10-15(22)11-9-14/h3-12H,1-2H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPLCTHDRIUKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C(C)OC2=CC=CC=C2)C(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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